
1,4-Dichloro-2-ethyl-3-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dichloro-2-ethyl-3-methylbenzene is an organic compound with the molecular formula C9H10Cl2. It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 4 positions, an ethyl group at the 2 position, and a methyl group at the 3 position. This compound is part of the larger family of chlorinated aromatic hydrocarbons, which are known for their diverse applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-ethyl-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2-ethyl-3-methylbenzene (also known as 2-ethyl-3-methyltoluene) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and reaction monitoring systems can further enhance the efficiency and selectivity of the process.
化学反应分析
Types of Reactions
1,4-Dichloro-2-ethyl-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles in the presence of suitable reagents.
Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove chlorine atoms or reduce other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Formation of compounds like 1,4-dihydroxy-2-ethyl-3-methylbenzene.
Oxidation: Formation of 1,4-dichloro-2-ethyl-3-methylbenzoic acid.
Reduction: Formation of 2-ethyl-3-methylbenzene.
科学研究应用
1,4-Dichloro-2-ethyl-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
作用机制
The mechanism of action of 1,4-dichloro-2-ethyl-3-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its application. For example, in biological systems, it may interact with cellular proteins, altering their function and leading to various biochemical effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
相似化合物的比较
Similar Compounds
1,4-Dichloro-2-methylbenzene: Lacks the ethyl group, making it less bulky and potentially less reactive.
1,4-Dichloro-2-ethylbenzene: Lacks the methyl group, which may affect its chemical properties and reactivity.
1,4-Dichloro-3-methylbenzene: Lacks the ethyl group, altering its steric and electronic properties.
Uniqueness
1,4-Dichloro-2-ethyl-3-methylbenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity, physical properties, and potential applications. The presence of both ethyl and methyl groups, along with the chlorine atoms, provides a distinct set of chemical characteristics that differentiate it from other similar compounds.
属性
分子式 |
C9H10Cl2 |
|---|---|
分子量 |
189.08 g/mol |
IUPAC 名称 |
1,4-dichloro-2-ethyl-3-methylbenzene |
InChI |
InChI=1S/C9H10Cl2/c1-3-7-6(2)8(10)4-5-9(7)11/h4-5H,3H2,1-2H3 |
InChI 键 |
VUWAOSJAJGBDMY-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC(=C1C)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


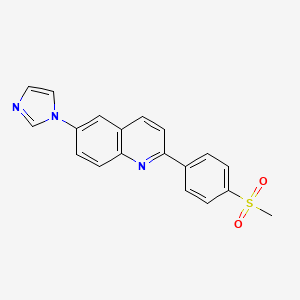
![Tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-4-propylpiperidine-1-carboxylate](/img/structure/B13872925.png)
![2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetamide](/img/structure/B13872927.png)
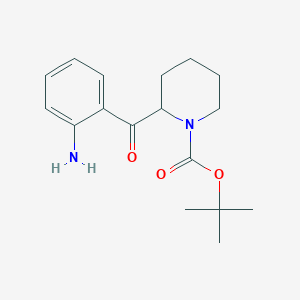



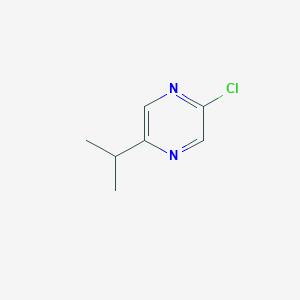
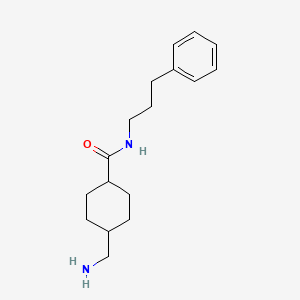
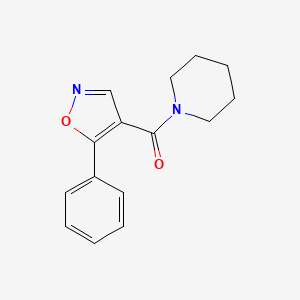
![6-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-1H-indole](/img/structure/B13872973.png)
![1-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13873002.png)


